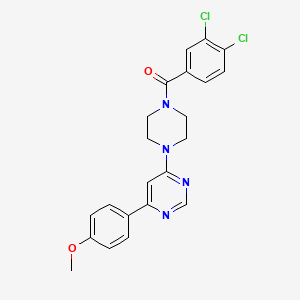

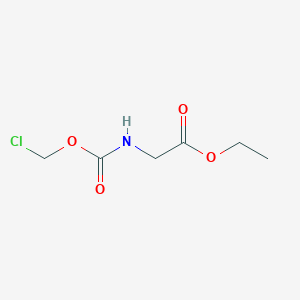

![molecular formula C10H13N3OS B2919354 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 1603466-01-8](/img/structure/B2919354.png)

8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Thiadiazole derivatives are a class of compounds widely studied in medicinal chemistry . They have a five-membered heterocyclic ring structure containing one sulfur and two nitrogen atoms . These compounds are known to cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, thiadiazole derivatives can be synthesized by treating N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Molecular Structure Analysis

The molecular structure of 1,2,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The InChI key for a similar compound, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride, is AKWIKJSMSVUVSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-thiadiazole derivatives can vary depending on the specific compound. For example, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride has a molecular weight of 165.65 and is a powder at room temperature .Scientific Research Applications

Antimicrobial Applications

1,3,4-thiadiazole derivatives, which include the compound , have been found to be potent antimicrobial agents . They have been tested against various bacterial strains such as E. coli, B. mycoides, and C. albicans, and some compounds have shown significant antimicrobial activity .

Antibacterial Activity

In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also demonstrated antibacterial activity . They have been tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antifungal Activity

1,3,4-thiadiazole derivatives have also shown antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Antitumor Activity

Some 1,3,4-thiadiazole derivatives have been evaluated for their potential antitumor activity . They have been tested on various cancer cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .

Anti-inflammatory Activity

1,3,4-thiadiazole derivatives have also been found to have anti-inflammatory effects . Some derivatives have shown significant inhibition in paw edema, a common model for inflammation .

DNA Binding

1,3,4-thiadiazole derivatives have been studied for their interaction with calf thymus-DNA (CT-DNA) . Understanding how these compounds interact with DNA can provide insights into their mechanism of action and potential therapeutic applications .

Safety And Hazards

The safety and hazards associated with 1,2,4-thiadiazole derivatives can vary depending on the specific compound. For example, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H315 (Causes skin irritation) .

Future Directions

properties

IUPAC Name |

8-(3-methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-6-11-10(15-12-6)13-7-2-3-8(13)5-9(14)4-7/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSMOLMXAJTERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2C3CCC2CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

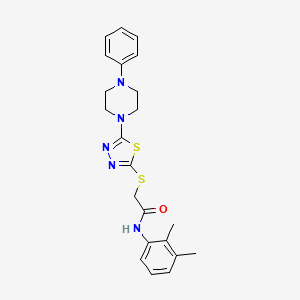

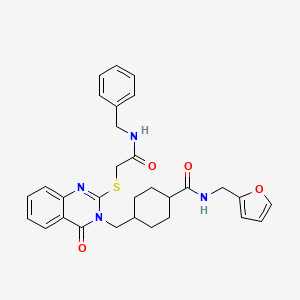

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)

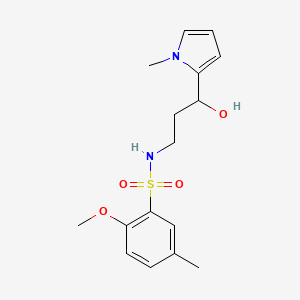

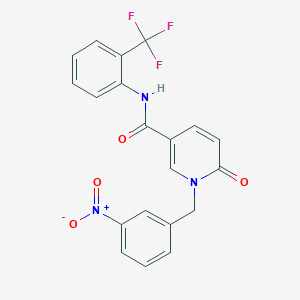

![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)

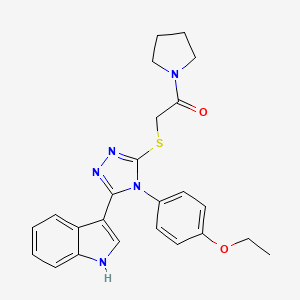

![(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2919274.png)

![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)

![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)

![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)

![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)